molecular formula C9H13F3O4 B14367586 Diethyl 2-(trifluoromethyl)butanedioate CAS No. 91523-46-5

Diethyl 2-(trifluoromethyl)butanedioate

Cat. No.: B14367586
CAS No.: 91523-46-5
M. Wt: 242.19 g/mol
InChI Key: AEFTUCVENLYJFX-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethyl)butanedioate is a high-value, trifluoromethylated synthetic building block designed for advanced chemical research and development. The incorporation of the trifluoromethyl (-CF 3 ) group is a strategic maneuver in modern medicinal chemistry and drug design, as this moiety is known to significantly influence a compound's lipophilicity, metabolic stability, and binding selectivity . This ester is particularly valuable as a functionalized intermediate for constructing complex molecules. It is well-suited for various organic transformations, including condensation reactions, and serves as a precursor for the synthesis of novel chemical entities. As a diester, its structure allows for further synthetic manipulation, making it a versatile reagent for creating targeted compounds in pharmaceutical and agrochemical discovery pipelines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91523-46-5

Molecular Formula

C9H13F3O4

Molecular Weight

242.19 g/mol

IUPAC Name

diethyl 2-(trifluoromethyl)butanedioate

InChI

InChI=1S/C9H13F3O4/c1-3-15-7(13)5-6(9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3

InChI Key

AEFTUCVENLYJFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 2 Trifluoromethyl Butanedioate

Direct Carbon-Trifluoromethyl Bond Formation Strategies

The direct introduction of a trifluoromethyl group onto a succinate (B1194679) backbone represents the most straightforward approach to Diethyl 2-(trifluoromethyl)butanedioate. This can be achieved through electrophilic, nucleophilic, or radical trifluoromethylation pathways.

Electrophilic Trifluoromethylation Approaches to Succinate Derivatives

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an enolate, with an electrophilic trifluoromethylating agent ("CF3+ source"). For the synthesis of this compound, the enolate of diethyl succinate can be generated and subsequently reacted with a suitable electrophilic trifluoromethylating reagent.

A variety of powerful electrophilic trifluoromethylating reagents have been developed, with Umemoto's and Togni's reagents being prominent examples. These reagents offer the advantage of being relatively stable and easy to handle. The general approach involves the deprotonation of diethyl succinate with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate is then quenched with the electrophilic trifluoromethylating agent.

Table 1: Representative Electrophilic Trifluoromethylating Reagents

Reagent NameChemical StructureKey Features
Umemoto's Reagents S-(Trifluoromethyl)dibenzothiophenium saltsHighly reactive, suitable for a wide range of nucleophiles.
Togni's Reagents Hypervalent iodine compoundsAir-stable, crystalline solids, offering good reactivity.
Shibata's Reagents N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamideGaseous reagent, useful for specific applications.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the yield of the desired product and minimizing side reactions, such as O-trifluoromethylation or poly-trifluoromethylation.

Nucleophilic Trifluoromethylation Protocols for Diester Synthesis

Nucleophilic trifluoromethylation employs a trifluoromethyl anion equivalent ("CF3- source") that reacts with an electrophilic substrate. A common strategy for the synthesis of this compound via this route involves the conjugate addition of a nucleophilic trifluoromethyl source to an α,β-unsaturated diester, such as diethyl fumarate (B1241708) or diethyl maleate.

The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a widely used source of the trifluoromethyl nucleophile upon activation with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The reaction proceeds via a Michael addition pathway, where the trifluoromethyl anion adds to the β-carbon of the unsaturated diester.

Another approach involves the use of fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. nih.gov In the presence of a strong base like potassium hexamethyldisilazide (KHMDS), fluoroform can be deprotonated to generate the trifluoromethyl anion. nih.gov

Table 2: Common Nucleophilic Trifluoromethylating Agents and Activators

ReagentActivatorTypical Substrate
TMSCF3 Fluoride source (e.g., TBAF, CsF)α,β-Unsaturated esters
HCF3 Strong base (e.g., KHMDS)Carbonyl compounds, Michael acceptors

Careful control of the reaction conditions is necessary to ensure efficient generation of the trifluoromethyl anion and its subsequent reaction with the diester substrate, while avoiding decomposition of the reactive intermediate.

Radical Trifluoromethylation Pathways for Butanedioate Construction

Radical trifluoromethylation offers a complementary approach for the formation of the C-CF3 bond. This method involves the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable succinate derivative.

One possible strategy involves the generation of a radical at the α-position of diethyl succinate, which then couples with a trifluoromethyl radical. Alternatively, a trifluoromethyl radical can add to an unsaturated precursor like diethyl fumarate or diethyl maleate.

Common sources of trifluoromethyl radicals include trifluoroiodomethane (CF3I) under photochemical or radical initiator conditions, and sodium trifluoromethanesulfinate (Langlois' reagent). The choice of the radical initiator and reaction conditions is critical for achieving high efficiency and selectivity.

Table 3: Selected Reagents for Radical Trifluoromethylation

ReagentMethod of •CF3 GenerationApplication
CF3I Photolysis, radical initiators (e.g., AIBN)Addition to alkenes and alkynes
NaSO2CF3 (Langlois' Reagent) Oxidative conditions (e.g., with t-BuOOH)Trifluoromethylation of electron-rich systems

Stereoselective Synthesis of this compound Enantiomers

The development of methods to control the stereochemistry at the newly formed stereocenter is crucial for accessing enantiomerically pure this compound. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalytic Approaches for Chiral Induction

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. In the context of this compound synthesis, a chiral catalyst could be employed in any of the aforementioned trifluoromethylation strategies.

For instance, in an electrophilic trifluoromethylation, a chiral Lewis acid could coordinate to the diethyl succinate enolate, creating a chiral environment that directs the approach of the electrophilic trifluoromethylating reagent. Similarly, in a nucleophilic conjugate addition to diethyl fumarate, a chiral phase-transfer catalyst or a chiral metal complex could be used to control the stereoselectivity of the trifluoromethyl anion addition.

The development of highly enantioselective catalytic systems for the trifluoromethylation of succinate derivatives is an active area of research. The efficiency of such systems is typically evaluated by the enantiomeric excess (ee) of the product.

Chiral Auxiliary-Mediated Stereocontrol in Diester Formation

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed to afford the enantiomerically enriched product. wikipedia.org

For the synthesis of a specific enantiomer of this compound, a chiral alcohol could be used to form a chiral succinate monoester. The remaining carboxylic acid could then be converted to an ester. The chiral auxiliary would then direct the trifluoromethylation to one of the diastereotopic faces of the enolate. After the trifluoromethylation step, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.

Table 4: Examples of Chiral Auxiliaries for Stereoselective Synthesis

Chiral AuxiliaryClass of CompoundTypical Application
Evans Oxazolidinones OxazolidinonesAsymmetric alkylations, aldol (B89426) reactions
Oppolzer's Camphorsultam SultamsAsymmetric Diels-Alder reactions, alkylations
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) Chiral Ligand for CatalysisAsymmetric hydrogenation, isomerization

The diastereoselectivity of the trifluoromethylation step, which is controlled by the chiral auxiliary, determines the enantiomeric purity of the final product.

Resolution Techniques for Enantiomeric Enrichment

The presence of a chiral center at the C2 position of this compound means it exists as a pair of enantiomers. The differential biological activity of enantiomers necessitates their separation, a process known as chiral resolution. nih.gov For the enantiomeric enrichment of this specific diester, several techniques can be employed, primarily revolving around chromatography and enzymatic methods.

Chromatographic Resolution:

Chiral chromatography is a powerful technique for the separation of enantiomers. beilstein-journals.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds like this compound, gas chromatography (GC) with a chiral capillary column is a suitable approach. nih.gov

Commonly used CSPs for such separations include derivatized cyclodextrins. beilstein-journals.org For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has demonstrated excellent separation for other chiral molecules and could be applicable here. nih.gov The selection of the appropriate chiral column is critical and often requires screening of various commercially available columns to achieve optimal resolution. beilstein-journals.orgresearchgate.net

Table 1: Potential Chiral GC Columns for Resolution of this compound Enantiomers

Column TypeChiral Stationary Phase (Example)Potential Applicability
Cyclodextrin-basedDerivatized β-cyclodextrinHigh, due to broad enantioselectivity for various compounds. beilstein-journals.org
Polysaccharide-basedCellulose or amylose (B160209) derivativesModerate, often used in HPLC but can be adapted for GC. researchgate.net

Enzymatic Resolution:

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This technique relies on the stereoselective catalysis of a reaction by an enzyme, typically a lipase (B570770), which preferentially acts on one enantiomer of a racemic mixture. While direct enzymatic resolution of this compound has not been extensively reported, analogous transformations on structurally similar phosphonates and other esters provide a strong precedent for its feasibility. researchgate.net

The process would likely involve the selective hydrolysis of one ester group in one of the enantiomers, catalyzed by a lipase such as Candida rugosa lipase or a lipase from Aspergillus niger. researchgate.net This would result in a mixture of the unreacted enantiomer of the diester and the corresponding mono-acid of the other enantiomer, which can then be separated by conventional chemical methods. The efficiency and enantioselectivity of the resolution are highly dependent on the choice of enzyme, solvent, and reaction conditions.

Multicomponent Reaction Strategies for Complex Butanedioate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While the direct synthesis of this compound via a single MCR is not straightforward, these strategies can be employed to construct more complex butanedioate derivatives. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could be adapted for this purpose. beilstein-journals.orgbeilstein-journals.org

Passerini Reaction:

The Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net To synthesize a complex butanedioate scaffold, a trifluoromethyl-containing keto-ester could be envisioned as the carbonyl component. The reaction would proceed via a cyclic transition state, with the potential for stereochemical control. researchgate.net

Ugi Reaction:

The Ugi four-component reaction is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.gov By carefully selecting the starting materials, a trifluoromethylated butanedioate precursor could be assembled. For example, a trifluoromethylated β-keto ester could serve as the carbonyl component. The Ugi reaction is known for its high convergence and the ability to generate molecular diversity, making it a powerful tool in combinatorial chemistry. beilstein-journals.orgriken.jp

The products from these MCRs would likely be more complex than this compound itself but would contain the core butanedioate structure with the trifluoromethyl group. These complex products could then be further modified to yield a variety of functionalized succinate derivatives.

Flow Chemistry and Continuous Processing in Diester Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, scalability, and process control over traditional batch methods. uc.pt The synthesis of diesters, including those with trifluoromethyl groups, can benefit significantly from this approach.

Continuous Esterification:

The synthesis of diethyl succinate has been successfully demonstrated in a continuous flow setup using reactive distillation. A similar process could be adapted for this compound. This would involve continuously feeding the corresponding trifluoromethyl-substituted succinic acid and ethanol (B145695) into a heated reactor packed with a solid acid catalyst. The product would be continuously removed, and the equilibrium shifted towards the desired diester.

Table 2: Comparison of Batch vs. Flow Synthesis for Diester Production

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Often inefficient, leading to hotspots.Excellent, due to high surface-area-to-volume ratio. europa.eu
Safety Handling of large quantities of reagents can be hazardous.Smaller reaction volumes at any given time enhance safety. europa.eu
Scalability Scaling up can be challenging and require process re-optimization.Straightforward by extending the operation time or using parallel reactors. acs.org
Process Control More difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time. europa.eu

Automated Synthesis of Trifluoromethylated Compounds:

The introduction of the trifluoromethyl group can be achieved using various reagents under flow conditions. Automated systems can precisely control the addition of trifluoromethylating agents, minimizing side reactions and improving yields. youtube.com For instance, the trifluoromethylation of esters to form trifluoromethyl ketones has been explored in flow, and similar principles could be applied to introduce the CF3 group onto a butanedioate precursor in a continuous manner. beilstein-journals.orgbeilstein-journals.org

Furthermore, telescoped flow processes, where multiple reaction steps are connected in series without the isolation of intermediates, can be designed for the synthesis of complex molecules. nih.gov A potential telescoped synthesis of this compound could involve the in-flow generation of a trifluoromethylated precursor followed by immediate esterification in a subsequent reactor module.

Reactivity and Mechanistic Investigations of Diethyl 2 Trifluoromethyl Butanedioate

Nucleophilic Transformations Involving the Ester Functionalities

The diethyl ester groups in Diethyl 2-(trifluoromethyl)butanedioate are primary sites for nucleophilic attack. These transformations are crucial for converting the ester into other valuable functional groups, such as different esters, carboxylic acids, and amides. The reactivity of the carbonyl centers is significantly enhanced by the inductive effect of the adjacent trifluoromethyl group.

Transesterification Reactions for Functional Group Interconversion

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. This equilibrium-driven reaction can be catalyzed by either acids or bases. In the context of this compound, this reaction allows for the replacement of the ethyl groups with other alkyl or functionalized groups, thereby modifying the compound's physical and chemical properties.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. Given the high electrophilicity of the carbonyl carbons in this compound, these reactions are generally efficient. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired product, often by using the target alcohol as the solvent to shift the equilibrium.

Hydrolysis Studies and Kinetic Analyses

The hydrolysis of the ester groups in this compound to yield 2-(Trifluoromethyl)butanedioic acid is a key transformation. This reaction can be performed under both acidic and basic conditions. The electron-withdrawing nature of the trifluoromethyl group facilitates the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, suggesting that the hydrolysis rate would be faster compared to its non-fluorinated analog, diethyl succinate (B1194679).

However, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be challenging and may lead to side reactions like decarboxylation under harsh conditions. nih.gov Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid resulted in both hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid. nih.gov This indicates that carefully controlled conditions are necessary to achieve the selective hydrolysis of this compound to its corresponding dicarboxylic acid without subsequent degradation. Kinetic analyses, though not specifically documented for this compound, would be expected to show pseudo-first-order kinetics, with the rate being highly dependent on pH and temperature.

Derivatization to Related Dicarboxylic Acids and Diamides

Beyond hydrolysis to the dicarboxylic acid, this compound serves as a precursor for other derivatives, notably diamides. The synthesis of 2-(Trifluoromethyl)butanediamide can be achieved through ammonolysis or by reacting the ester with a primary or secondary amine. This reaction typically requires higher temperatures and may be catalyzed to proceed at a reasonable rate.

The resulting diamides and the parent dicarboxylic acid are valuable building blocks in medicinal chemistry and materials science. The synthesis of N-trifluoromethyl amides, for instance, is an area of significant interest, and while direct synthesis from this compound is not extensively reported, related methods highlight the importance of such fluorinated amide structures. nih.gov

Reactions at the Stereogenic Center and α-Position

The carbon atom bearing the trifluoromethyl group is a stereogenic center and is activated for a variety of carbon-carbon bond-forming reactions. The acidity of the α-hydrogen at this position is significantly increased, facilitating the formation of an enolate intermediate, which is a powerful nucleophile.

Enolization and Enolate Chemistry of the Butanedioate Core

The hydrogen atom at the C2 position of the butanedioate core is significantly acidic due to the presence of two adjacent electron-withdrawing groups: the trifluoromethyl group and a neighboring ester carbonyl. libretexts.orgpressbooks.pub The pKa of this α-hydrogen is considerably lower than that of a typical ester (pKa ≈ 25), making it comparable to or even more acidic than ketones (pKa ≈ 19-21). libretexts.org This enhanced acidity allows for facile deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com

The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. youtube.com The resulting enolate is a key intermediate, acting as a soft nucleophile that can react at the α-carbon with various electrophiles.

Stereoselective Alkylation and Acylation Reactions

The enolate derived from this compound can be readily alkylated or acylated by reacting it with electrophiles such as alkyl halides or acyl chlorides. libretexts.org These reactions are of great synthetic importance as they allow for the introduction of new substituents at the α-position, further functionalizing the molecule.

When starting with an enantiomerically pure form of this compound, these alkylation and acylation reactions can proceed with a high degree of stereocontrol. The existing stereocenter, with its bulky trifluoromethyl and ester groups, directs the incoming electrophile to one face of the planar enolate, resulting in a diastereoselective transformation. This substrate-controlled stereoselectivity is a powerful tool for synthesizing complex molecules with multiple stereocenters. Research on other chiral trifluoromethylated esters has demonstrated that high diastereoselectivity can be achieved in such reactions. nih.gov This approach is valuable for the synthesis of enantiomerically enriched compounds containing a trifluoromethylated quaternary carbon center. acs.orgresearchgate.net

Decarboxylative Transformations

The structural features of this compound, specifically the presence of an ester group beta to the electron-withdrawing trifluoromethyl group, suggest that it could undergo decarboxylative transformations. A relevant and well-established reaction for such substrates is the Krapcho decarboxylation. asahilab.co.jpwikipedia.org This reaction typically involves heating the ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride. asahilab.co.jp

The generally accepted mechanism for the Krapcho decarboxylation involves the nucleophilic attack of the halide ion at the α-carbon of the ester, leading to the cleavage of the ester group and the formation of a carboxylate intermediate. Subsequent loss of carbon dioxide drives the reaction forward, resulting in the formation of a carbanion that is then protonated by a trace amount of water in the solvent. asahilab.co.jpresearchgate.net For this compound, this would theoretically result in the formation of diethyl 2-(trifluoromethyl)propanoate.

Chemical Transformations Modulating the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is known for its high stability, which often makes its chemical modification challenging. However, several strategies have been developed for the transformation of CF3 groups in various organic molecules.

Defluorination and Fluorine Exchange Reactions

Defluorination of trifluoromethyl groups typically requires harsh conditions or specific reagents. Recent advances have demonstrated that photocatalysis can be an effective method for the defluoroalkylation and hydrodefluorination of trifluoromethyl groups in various substrates, including trifluoroacetamides and trifluoromethyl arenes. nih.gov These reactions often proceed via the formation of a difluoromethyl radical intermediate. It is plausible that this compound could undergo similar transformations under specific photocatalytic conditions, although no such studies have been reported.

Fluorine exchange reactions, where one or more fluorine atoms of the CF3 group are replaced by other halogens or functional groups, are also known but are generally less common for the highly stable trifluoromethyl group.

Rearrangement Pathways Involving the CF3 Group

Rearrangement reactions involving the trifluoromethyl group are not extensively documented, particularly in aliphatic systems like this compound. The high strength of the C-F bond makes skeletal rearrangements that involve the migration of a fluorine atom or the entire CF3 group energetically unfavorable under normal conditions. Some specialized rearrangement reactions, such as the thia-Fries rearrangement of aryl triflinates, involve the migration of a trifluoromethyl-containing group, but these are not directly applicable to the structure of this compound. researchgate.net

Exploration of Unique Reactivity Profiles Under Diverse Catalytic Conditions

The reactivity of organofluorine compounds can often be unlocked or altered through the use of various catalytic systems. For instance, organocatalysis has been shown to be effective in promoting Michael addition reactions of α-trifluoromethylated esters to electron-deficient alkenes. cas.cn This suggests that the acidic α-proton of this compound could potentially be abstracted under basic organocatalytic conditions to generate a nucleophile for various transformations.

Furthermore, photocatalysis has emerged as a powerful tool for the trifluoromethylation and functionalization of organic molecules. nih.govconicet.gov.ar While these studies typically focus on the introduction of a CF3 group, the principles could potentially be applied to activate the C-H or C-C bonds adjacent to the trifluoromethyl group in this compound for further reactions. However, specific studies exploring the reactivity of this compound under diverse catalytic conditions have not been found in the literature.

Detailed Mechanistic Pathway Elucidation Through Kinetic Isotope Effects and Spectroscopic Probes

A detailed understanding of the reaction mechanisms of this compound would require sophisticated analytical techniques. Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgwpmucdn.comprinceton.edu For instance, in a decarboxylation reaction, a carbon-13 KIE at the carboxylate carbon could provide insight into whether the C-C bond cleavage is the rate-limiting step. Similarly, deuterium (B1214612) labeling at the α-carbon could elucidate the mechanism of enolate formation in base-catalyzed reactions.

Spectroscopic probes, such as in-situ NMR or IR spectroscopy, would be invaluable for monitoring the progress of reactions involving this compound and for identifying any transient intermediates. asahilab.co.jp While the principles of these techniques are well-established, their specific application to elucidate the mechanistic pathways of reactions involving this compound has not been reported.

Applications of Diethyl 2 Trifluoromethyl Butanedioate As a Chiral Synthetic Building Block

Precursor for Enantioenriched Fluorinated Alcohols and Amines

The synthesis of enantioenriched molecules, which are single enantiomers of a chiral compound, is of paramount importance in pharmaceutical and agrochemical research, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov Diethyl 2-(trifluoromethyl)butanedioate serves as an important precursor for producing enantioenriched fluorinated alcohols and amines, which are highly sought after due to the unique properties conferred by the fluorine atoms. researchgate.net

The strategic placement of the trifluoromethyl group in the butanedioate backbone significantly influences the reactivity and stereoselectivity of subsequent chemical transformations. Methodologies such as asymmetric hydrogenation and other catalyzed reactions can be employed to convert this building block into chiral alcohols and amines with high enantiomeric excess. nih.gov These resulting fluorinated compounds are valuable intermediates for the synthesis of more complex, biologically active molecules. researchgate.netbeilstein-journals.org The ability to generate these chiral amines and alcohols makes this compound a key component in the synthetic chemist's toolbox for creating novel therapeutic agents and other functional materials. buchler-gmbh.comresearchgate.net

Synthesis of Novel Chiral Heterocycles Bearing Trifluoromethyl Groups

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the structural core of many pharmaceuticals. The incorporation of a trifluoromethyl group into these rings can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound provides a robust platform for the synthesis of novel chiral heterocycles containing this important functional group.

Pyrrole (B145914) and Furan (B31954) Derivatives from Butanedioate Cyclocondensation

Pyrrole and furan rings are fundamental five-membered aromatic heterocycles found in a vast array of natural products and synthetic drugs. nih.govmdpi.com The dicarbonyl functionality inherent in the this compound structure makes it an ideal substrate for cyclocondensation reactions, such as the Paal-Knorr synthesis, to form substituted pyrroles and furans. researchgate.netrsc.org

By reacting this compound with primary amines or ammonia (B1221849) under appropriate conditions, chiral trifluoromethyl-substituted pyrrole derivatives can be synthesized. researchgate.netmdpi.com Similarly, dehydration reactions can lead to the formation of furan rings. researchgate.netnih.gov The chirality of the starting butanedioate can be transferred to the final heterocyclic product, providing access to enantioenriched pyrroles and furans that are valuable for medicinal chemistry research and the development of new materials. bohrium.comresearchgate.net

Lactone and Lactam Formation via Intramolecular Cyclization

Lactones (cyclic esters) and lactams (cyclic amides) are key structural motifs in numerous biologically active compounds, including antibiotics like penicillin. nih.govum.es The ester functionalities of this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of these important heterocyclic rings. nih.govyoutube.com

Through selective reduction of one of the ester groups to an alcohol, followed by an acid- or base-catalyzed intramolecular transesterification, a trifluoromethyl-substituted lactone can be formed. researchgate.netbeilstein-journals.org Alternatively, conversion of one of the ester groups into an amide allows for subsequent intramolecular cyclization to yield a trifluoromethyl-substituted lactam. researchgate.netnih.govresearchgate.net These reactions can often be performed with a high degree of stereocontrol, enabling the synthesis of chiral lactones and lactams that can serve as intermediates in the total synthesis of complex natural products or as novel therapeutic candidates themselves. nih.govresearchgate.net

Integration into Cascade and Domino Reactions for Molecular Complexity Generation

The multiple functional groups within this compound make it an excellent substrate for the design of novel cascade sequences. A reaction can be initiated at one site of the molecule, which then triggers a series of subsequent intramolecular transformations to form complex polycyclic structures in a single step. nih.gov For example, a reaction could be designed where an initial intermolecular reaction is followed by a cyclization and then another ring-forming event, all orchestrated by the strategic placement of functional groups within the butanedioate scaffold. The use of this building block in cascade reactions represents a sophisticated strategy for the efficient construction of intricate molecular architectures.

Role in the Construction of Advanced Organic Scaffolds for Diverse Research Disciplines

In drug discovery and materials science, a molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. This compound serves as a valuable building block for the construction of advanced and diverse organic scaffolds. nih.gov

Its inherent functionality allows for its incorporation into larger, more complex molecular frameworks. The trifluoromethyl group and the chiral center provide key anchor points for influencing the three-dimensional shape and properties of the resulting scaffold. These scaffolds can then be further derivatized to create libraries of compounds for high-throughput screening in drug discovery programs or to develop new materials with tailored electronic or physical properties. The versatility of this compound allows it to be a foundational element in creating diverse and functionally rich molecular structures for a wide range of research applications. nih.gov

Derivatives and Analogues of Diethyl 2 Trifluoromethyl Butanedioate: Synthesis and Scope

Synthesis of Variously Substituted Alkyl and Aryl Esters

The modification of the ester functionalities of diethyl 2-(trifluoromethyl)butanedioate allows for the synthesis of a diverse range of derivatives with tailored properties. The primary method for achieving this transformation is through transesterification. This reaction involves the exchange of the ethyl groups of the diethyl ester with other alkyl or aryl moieties.

Transesterification can be catalyzed by either acids or bases. In a typical acid-catalyzed process, this compound is heated in the presence of an excess of the desired alcohol (R-OH) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product side by removing the ethanol (B145695) formed during the reaction.

Base-catalyzed transesterification, often employing alkoxides (e.g., sodium methoxide, potassium tert-butoxide) as catalysts, provides an alternative route. The reaction proceeds under milder conditions compared to the acid-catalyzed method. The choice of catalyst and reaction conditions depends on the nature of the alcohol and the desired ester. For instance, the synthesis of bulkier esters, such as tert-butyl esters, may require specific catalysts to overcome steric hindrance.

The synthesis of aryl esters can be achieved by reacting this compound with phenols in the presence of a suitable catalyst. These reactions may require more forcing conditions due to the lower nucleophilicity of phenols compared to alcohols.

Table 1: Examples of Transesterification Reactions for the Synthesis of Substituted 2-(Trifluoromethyl)butanedioates

Starting MaterialReagentCatalystProduct
This compoundMethanolH₂SO₄ (cat.)Dimethyl 2-(trifluoromethyl)butanedioate
This compoundIsopropanolNaO-iPr (cat.)Diisopropyl 2-(trifluoromethyl)butanedioate
This compoundPhenolTi(OPh)₄ (cat.)Diphenyl 2-(trifluoromethyl)butanedioate
This compoundBenzyl alcoholK₂CO₃Dibenzyl 2-(trifluoromethyl)butanedioate

Preparation of Structurally Modified 2-(trifluoromethyl)butanedioate Analogues

Structural modification of the butanedioate backbone of this compound opens up avenues to a wide array of novel fluorinated compounds. These modifications can involve altering the chain length or introducing additional functional groups.

Chain Elongation and Shortening Strategies

Chain elongation of the butanedioate backbone can be accomplished through multi-step synthetic sequences. One potential strategy involves the reduction of one of the ester groups to a primary alcohol, followed by its conversion to a leaving group (e.g., a tosylate or halide). Subsequent nucleophilic substitution with a cyanide ion, followed by hydrolysis, would extend the carbon chain, leading to a 3-(trifluoromethyl)pentanedioic acid derivative.

Conversely, chain shortening is a more challenging transformation. Oxidative cleavage of the carbon-carbon bond of the butanedioate backbone is a theoretical possibility but would likely require harsh conditions that could affect the trifluoromethyl group. A more plausible, albeit indirect, approach would involve the synthesis of trifluoromethylated malonic ester derivatives and their subsequent elaboration.

Introduction of Additional Functional Groups on the Butanedioate Backbone

The introduction of additional functional groups onto the butanedioate backbone significantly expands the chemical space of accessible analogues. The carbon atom alpha to the trifluoromethyl group and the ester functionalities are potential sites for functionalization.

For instance, the generation of an enolate from this compound would allow for alkylation or acylation reactions, introducing new substituents at the C3 position. However, the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of enolate formation.

The introduction of a hydroxyl group can be achieved through alpha-hydroxylation of the enolate using electrophilic oxygen sources such as oxaziridines. Subsequent oxidation of the resulting alpha-hydroxy ester could provide access to keto-derivatives.

The synthesis of amino-substituted analogues represents another important modification. This could potentially be achieved through the reduction of a nitro group introduced via nitration of an appropriate precursor or through amination of an alpha-halo ester derivative. The synthesis of amino acids bearing trifluoromethyl groups is an active area of research, with various methods being developed for their preparation.

Development of Related Fluorinated Dicarboxylic Acids and Their Salts

The hydrolysis of the diethyl ester groups of this compound yields the corresponding 2-(trifluoromethyl)butanedioic acid. This transformation is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis, using strong acids like hydrochloric acid or sulfuric acid in the presence of water, is a common method. The reaction often requires heating to proceed at a reasonable rate.

Base-mediated hydrolysis, using aqueous solutions of alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide, is also widely employed. The reaction initially produces the dicarboxylate salt, which is then protonated in a separate step using a strong acid to yield the free dicarboxylic acid. It is important to note that harsh basic conditions can sometimes lead to side reactions, and careful control of the reaction parameters is necessary. For instance, studies on the hydrolysis of the structurally similar diethyl 2-(perfluorophenyl)malonate have shown that vigorous basic conditions can lead to decomposition, with the major product being the decarboxylated 2-(perfluorophenyl)acetic acid. Vigorous hydrolysis of this related compound with a mixture of aqueous hydrobromic acid and acetic acid also resulted in the formation of the monocarboxylic acid.

The resulting 2-(trifluoromethyl)butanedioic acid can be readily converted to its corresponding salts by treatment with a suitable base. The disodium (B8443419) and dipotassium (B57713) salts are common examples and are often more water-soluble than the free acid.

Table 2: Hydrolysis of this compound

Starting MaterialReagentsProduct
This compound1. NaOH (aq), Δ2. HCl (aq)2-(Trifluoromethyl)butanedioic acid
This compoundH₂SO₄ (aq), Δ2-(Trifluoromethyl)butanedioic acid
2-(Trifluoromethyl)butanedioic acid2 eq. NaOH (aq)Disodium 2-(trifluoromethyl)butanedioate

Chiral Analogues and Their Enantioselective Preparation

The carbon atom bearing the trifluoromethyl group in 2-(trifluoromethyl)butanedioate is a stereocenter. The development of methods for the enantioselective synthesis of chiral analogues is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Several strategies can be envisioned for the enantioselective preparation of these compounds. One approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. For example, the butanedioic acid moiety could be attached to a chiral alcohol or amine, and subsequent introduction of the trifluoromethyl group could proceed with high diastereoselectivity. Cleavage of the chiral auxiliary would then afford the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of a precursor containing a carbon-carbon double bond, or the enantioselective alkylation of a prochiral enolate, could be employed to establish the desired stereocenter. The development of catalysts for the asymmetric trifluoromethylation of various substrates is an active area of research.

Enzymatic resolutions offer a biocatalytic approach to obtaining enantiomerically pure compounds. This method relies on the ability of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively hydrolyze one of the enantiomers of this compound, leaving the other enantiomer unreacted.

The synthesis of chiral trifluoromethylated building blocks is crucial for the development of new pharmaceuticals and agrochemicals. The methods developed for the enantioselective preparation of 2-(trifluoromethyl)butanedioate analogues will undoubtedly contribute to the advancement of this important field.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Diethyl 2-(trifluoromethyl)butanedioate, offering insights into the chemical environment of each atom.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F NMR) Studies

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment. The predicted chemical shifts are crucial for the initial structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. For this compound, the spectrum is expected to show signals for the two ethyl groups and the succinate (B1194679) backbone protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The presence of the trifluoromethyl group significantly influences the chemical shifts of adjacent carbons, often causing splitting of the signals due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a direct and sensitive probe for the trifluoromethyl group. A single signal is expected, and its chemical shift is characteristic of the electronic environment of the CF₃ group.

Predicted ¹H NMR Data Predicted ¹³C NMR Data Predicted ¹⁹F NMR Data
Chemical Shift (ppm) Multiplicity Assignment
~1.25Triplet-CH₃ (Ethyl)
~4.20Quartet-OCH₂- (Ethyl)
~2.80-3.10Multiplet-CH₂- (Succinate)
~3.60-3.80Multiplet-CH-CF₃

Note: Predicted values are based on standard chemical shift ranges and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, showing which protons are adjacent to one another. For this compound, COSY would confirm the connectivity within the ethyl groups (correlation between the -CH₂- and -CH₃ protons) and along the butanedioate backbone. youtube.comuniv-tlse3.fr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comnist.gov This technique would definitively link the proton signals of the ethyl and succinate moieties to their corresponding carbon atoms.

Chiral NMR Reagents for Enantiomeric Excess Determination

Since the C2 position of the butanedioate chain is a stereocenter, this compound is a chiral molecule. Chiral NMR reagents, such as Mosher's acid or lanthanide shift reagents, can be used to determine the enantiomeric excess of a sample. chemrxiv.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. These techniques are particularly useful for monitoring chemical transformations.

The key functional groups in this compound that can be identified by vibrational spectroscopy are the carbonyl (C=O) groups of the esters and the C-F bonds of the trifluoromethyl group.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch (Ester)1735-17501735-1750
C-O Stretch (Ester)1100-1300Not prominent
C-F Stretch (CF₃)1100-1200 (strong, multiple bands)1100-1200
C-H Stretch (Alkyl)2850-30002850-3000

During a chemical reaction, such as the hydrolysis of the ester groups, the disappearance of the characteristic C=O stretching band and the appearance of a broad O-H stretching band (for the resulting carboxylic acid) in the IR spectrum would indicate the progress of the transformation. chemaxon.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and the elucidation of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₃F₃O₄) by distinguishing it from other compounds that may have the same nominal mass.

Expected HRMS Data:

Molecular Formula: C₉H₁₃F₃O₄

Exact Mass: 242.0766

Common Adducts: [M+H]⁺, [M+Na]⁺

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. youtube.comnih.gov The presence of the trifluoromethyl group will also influence the fragmentation pattern, with potential loss of CF₃ or related fragments.

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of studying a reaction involving this compound, MS/MS could be employed to identify and characterize transient intermediates.

By ionizing the reaction mixture and subjecting the ions corresponding to potential intermediates to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern provides valuable information about the connectivity of atoms within the intermediate, helping to elucidate the reaction mechanism. For instance, the fragmentation of a protonated molecule of this compound would likely involve the loss of ethoxy groups, ethylene, and potentially rearrangements involving the trifluoromethyl group.

Table 1: Hypothetical MS/MS Fragmentation Data for a Protonated Reaction Intermediate of this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
243.08197.0646Loss of ethanol (B145695) (C₂H₅OH)
243.08175.0568Loss of trifluoroethene (C₂HF₃)
243.08169.0474Loss of diethyl ether (C₄H₁₀O)
243.08129.03114Loss of ethyl trifluoroacetate (B77799) (C₄H₅F₃O₂)
197.06151.0446Loss of ethanol from the m/z 197 fragment

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment of Chiral Derivatives

This compound possesses a chiral center at the C2 position. Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration (R or S) of chiral molecules. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample.

To assign the absolute configuration of an enantiomerically pure derivative of this compound, its experimental CD spectrum would be recorded and compared to the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores relative to the chiral center.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Transition
210+15,000n → π* (ester carbonyl)
235-8,000π → π* (ester carbonyl)

Single-Crystal X-ray Diffraction of Crystalline Derivatives for Definitive Stereochemical Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the formation of a high-quality single crystal of a derivative of the compound of interest.

By irradiating the crystal with X-rays and analyzing the diffraction pattern, the precise spatial coordinates of each atom in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute configuration of all chiral centers. For a crystalline derivative of this compound, this analysis would definitively confirm the connectivity and the R/S configuration at the C2 position. The crystallographic data would also reveal details about the conformation of the molecule in the solid state and any intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.56
b (Å)12.34
c (Å)9.78
β (°)105.2
Volume (ų)998.7
Z2
Density (calculated) (g/cm³)1.45
R-factor0.045
Flack Parameter0.02(3)

Computational Chemistry and Theoretical Investigations of Diethyl 2 Trifluoromethyl Butanedioate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp In the context of Diethyl 2-(trifluoromethyl)butanedioate, DFT calculations can be employed to elucidate potential reaction pathways for its synthesis and subsequent transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.

For instance, in a Michael addition reaction to form a derivative of this compound, DFT can be used to compare the feasibility of different reaction pathways. The calculations can help determine which nucleophile would be most effective and under what conditions the reaction would be most favorable. The Gibbs free energy changes (ΔG) for each step in a proposed mechanism can be calculated to assess the spontaneity of the reaction.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Proposed Reaction Pathway of this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)ΔG (kcal/mol)
Nucleophilic Attack-10.55.2-25.8-15.3
Proton Transfer-25.8-12.3-40.1-14.3

Note: Data is hypothetical and for illustrative purposes.

These calculations can reveal the rate-determining step of the reaction and provide insights into how to optimize reaction conditions to improve yield and selectivity. researchgate.net

Transition State Modeling for Understanding Reaction Mechanisms and Selectivity

The transition state is a fleeting, high-energy configuration of atoms that occurs during a chemical reaction as reactants are converted into products. mit.edu Modeling the geometry and energy of the transition state is crucial for understanding reaction mechanisms and predicting the selectivity of a reaction. For this compound, transition state modeling can explain why certain stereoisomers or regioisomers are formed preferentially.

Using computational methods, the structures of various possible transition states can be optimized. The energy of each transition state is then calculated, with the lowest energy transition state corresponding to the most likely reaction pathway. This approach is particularly valuable for understanding stereoselectivity in reactions involving the chiral center at the C2 position of the butanedioate backbone.

For example, in an alkylation reaction at the carbon adjacent to the trifluoromethyl group, two different stereoisomers could be formed. Transition state modeling can determine which diastereomeric transition state is lower in energy, thus predicting the major product.

Table 2: Hypothetical Calculated Energy Barriers for Diastereomeric Transition States

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio
TS-A (leading to R,S)15.295
TS-B (leading to R,R)17.85

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and its Influence on Stereochemical Outcomes

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. The different conformers of this compound can have significantly different reactivities. Conformational analysis involves identifying the stable conformers and determining their relative energies.

The presence of the bulky and electron-withdrawing trifluoromethyl group, along with two ester groups, can lead to specific preferred conformations. rsc.org These preferred conformations can influence the stereochemical outcome of a reaction by dictating the direction of approach of a reagent. For example, a particular conformer might shield one face of the molecule, leading to a highly stereoselective reaction.

Computational methods can be used to perform a systematic search for low-energy conformers. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, and this information can be correlated with the observed product distribution in a reaction.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. biolscigroup.us For a series of compounds derived from this compound, QSAR studies can be used to predict their reactivity in a particular reaction or their biological activity.

To develop a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. sciepub.com Statistical methods, such as multiple linear regression, are then used to find a mathematical equation that correlates these descriptors with the observed reactivity. nih.gov

Table 3: Example of a QSAR Model for a Series of this compound Derivatives

DerivativeLog(k_rel) (Experimental)Dipole Moment (Debye)HOMO Energy (eV)Log(k_rel) (Predicted)
11.22.5-9.81.15
21.52.8-9.51.52
30.82.2-10.10.83

Note: Data is hypothetical and for illustrative purposes. The predictive equation might be of the form: Log(k_rel) = a(Dipole Moment) + b(HOMO Energy) + c

Such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties. researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior in Reactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For reactions involving this compound, MD simulations can provide insights into the role of the solvent and the dynamic behavior of the reactants in solution.

MD simulations can model how solvent molecules arrange themselves around the reactants and the transition state, which can have a significant impact on the reaction rate and selectivity. For instance, explicit solvent models in MD simulations can reveal specific hydrogen bonding interactions between the solvent and the ester or trifluoromethyl groups of the reactant, which may stabilize certain conformations or transition states.

By simulating the reaction trajectory, MD can also help to understand the detailed molecular motions that lead to the formation of the product. This can be particularly useful for complex reactions where multiple intermediates and transition states may be involved.

Future Research Trajectories and Interdisciplinary Perspectives for Diethyl 2 Trifluoromethyl Butanedioate

The unique structural attributes of Diethyl 2-(trifluoromethyl)butanedioate, particularly the presence of a trifluoromethyl group on a succinate (B1194679) backbone, position it as a compound of significant interest for future research and development. The convergence of fluorine chemistry with advanced synthetic methodologies, materials science, and biochemistry opens up numerous avenues for exploration. This article outlines potential future research trajectories, emphasizing interdisciplinary approaches that could unlock the full potential of this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.